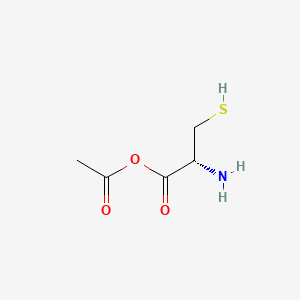
Acetyl cysteinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl cysteinate, also known as N-acetylcysteine, is a derivative of the amino acid cysteine. It is widely recognized for its role as a precursor in the synthesis of glutathione, a powerful antioxidant in the body. This compound is commonly used in medical settings to treat acetaminophen overdose and to loosen thick mucus in individuals with chronic respiratory conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyl cysteinate typically involves the acylation of cysteine. One common method includes adjusting the pH of cysteine mother liquor to 9-12, followed by the addition of acetic anhydride at 40-60°C for 20-60 minutes. This acylation reaction produces an acylation liquid, which is then neutralized and crystallized to obtain crude this compound. The crude product is further purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes acylation, cooling, crystallization, centrifugal separation, and drying. Equipment such as ceramic reaction kettles, cooling reaction kettles, centrifugal machines, and vacuum driers are used to obtain the final product .
化学反応の分析
Types of Reactions
Acetyl cysteinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced back to cysteine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides.
Reduction: Cysteine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetyl cysteinate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a precursor in the synthesis of other compounds.
Biology: Studied for its role in cellular redox balance and as a protective agent against oxidative stress.
Medicine: Used to treat acetaminophen overdose, chronic respiratory conditions, and as a potential treatment for various other conditions due to its antioxidant properties.
Industry: Employed in the production of pharmaceuticals and as a dietary supplement
作用機序
Acetyl cysteinate exerts its effects primarily through its role as a precursor to glutathione. It is deacetylated to cysteine, which then participates in the synthesis of glutathione. Glutathione acts as an antioxidant, neutralizing reactive oxygen species and maintaining cellular redox balance. Additionally, this compound can directly scavenge free radicals and reduce disulfide bonds in mucin, thereby decreasing mucus viscosity .
類似化合物との比較
Similar Compounds
Cysteine: The parent amino acid of acetyl cysteinate.
Methionine: Another sulfur-containing amino acid with antioxidant properties.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, and a key antioxidant in the body.
Uniqueness
This compound is unique due to its acetyl group, which enhances its stability and bioavailability compared to cysteine. This modification allows it to be more effective in replenishing glutathione levels and providing antioxidant protection .
特性
CAS番号 |
25988-61-8 |
|---|---|
分子式 |
C5H9NO3S |
分子量 |
163.20 g/mol |
IUPAC名 |
acetyl (2R)-2-amino-3-sulfanylpropanoate |
InChI |
InChI=1S/C5H9NO3S/c1-3(7)9-5(8)4(6)2-10/h4,10H,2,6H2,1H3/t4-/m0/s1 |
InChIキー |
PEWXENMTDDNSMK-BYPYZUCNSA-N |
異性体SMILES |
CC(=O)OC(=O)[C@H](CS)N |
正規SMILES |
CC(=O)OC(=O)C(CS)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


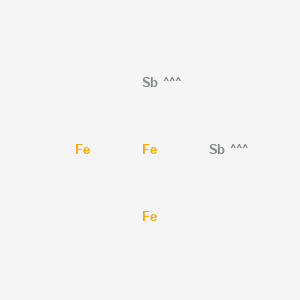
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
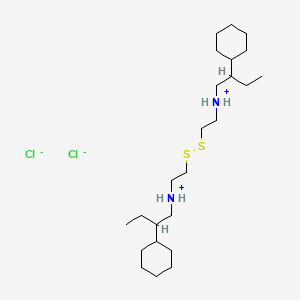
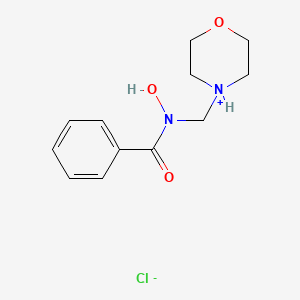


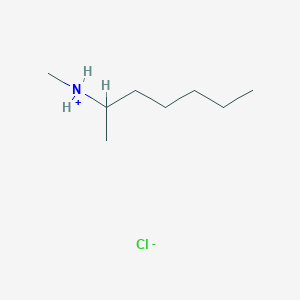
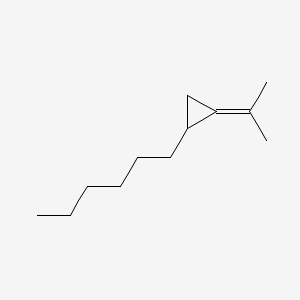
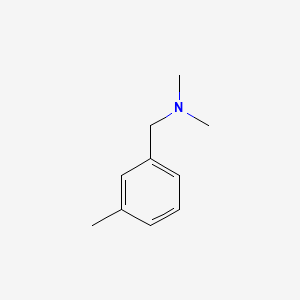
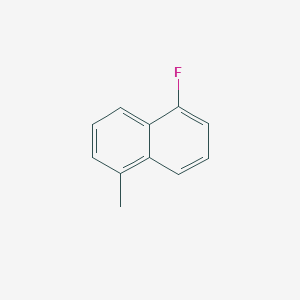


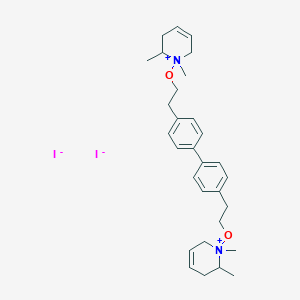
![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
